2-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-[[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O/c1-13-17(20-7-6-19-13)23-8-4-14(5-9-23)10-24-16(26)3-2-15(22-24)25-12-18-11-21-25/h2-3,6-7,11-12,14H,4-5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWUVWMJUOKLGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCC(CC2)CN3C(=O)C=CC(=N3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one represents a significant area of research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
- Chemical Name : this compound
- Molecular Formula : C17H20N8O
- Molecular Weight : 352.3937
- CAS Number : 2195940-75-9
Antimicrobial Properties
Recent studies have indicated that compounds containing the triazole moiety exhibit significant antimicrobial activity. The presence of the piperidine and pyrazine groups in this compound enhances its interaction with microbial targets. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains and fungi, suggesting potential applications as antimicrobial agents .
Antineoplastic Activity
The incorporation of the triazole structure is noteworthy as many triazole derivatives have been linked to anticancer properties. Research indicates that such compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines. In silico studies suggest that this compound may possess similar antineoplastic properties, warranting further investigation through in vitro and in vivo studies .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR pathways, which are crucial for various physiological responses. This modulation can lead to alterations in cellular signaling cascades that affect cell growth and survival .
- Enzyme Inhibition : Compounds with a similar structure have been shown to inhibit key enzymes involved in metabolic pathways, thereby affecting cellular metabolism and proliferation .
Case Studies and Experimental Data
A selection of studies has been conducted to evaluate the biological activity of similar compounds. Below is a summary table highlighting key findings:
Scientific Research Applications
Antiviral Activity
Recent studies indicate that compounds with a similar structural motif to 2-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one exhibit inhibitory effects on human dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the proliferation of certain viruses. This inhibition has been linked to reduced replication of viruses such as measles and other RNA viruses, suggesting its potential as an antiviral agent .
Antimicrobial Properties
The compound's triazole moiety has been associated with antimicrobial activity. Studies have shown that derivatives containing triazole structures can effectively inhibit the growth of various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis . The incorporation of the piperidine and pyrazine rings may enhance this activity by improving the compound's binding affinity to bacterial targets.
Cancer Therapeutics
Research into the anti-cancer properties of similar compounds has revealed their ability to induce apoptosis in cancer cells. The triazole and pyridazinone components are believed to interact with cellular pathways that regulate cell survival and proliferation . Investigations into structure–activity relationships have indicated that modifications to these functional groups can significantly enhance cytotoxicity against specific cancer cell lines.
Synthesis and Characterization
The synthesis of This compound typically involves multi-step reactions starting from readily available precursors. Techniques such as click chemistry and other coupling reactions are often employed to construct the triazole ring efficiently . Characterization methods include NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized compounds.
Case Studies
Several case studies have highlighted the efficacy of this compound and its analogs:
Chemical Reactions Analysis
Formation of the Dihydropyridazine Core
The dihydropyridazine ring system is typically synthesized via condensation reactions involving carbonyl groups (e.g., ketones, aldehydes) and diamines. For example:
-
Step 1 : Reaction of a diketone or β-ketoester with hydrazine derivatives to form the pyridazine ring.
-
Step 2 : Reduction or partial hydrogenation to achieve the dihydropyridazine structure.
Triazole Substitution
The triazole group is introduced via nucleophilic aromatic substitution or coupling reactions :
-
Step 1 : Activation of the pyridazine ring (e.g., using a bromide or chloride substituent).
-
Step 2 : Reaction with a triazole nucleophile (e.g., 1H-1,2,4-triazole) in the presence of a base (e.g., Et₃N) or transition metal catalyst (e.g., Cu).
Reaction Conditions and Reagents
| Reaction Step | Reagents/Conditions | Purpose |
|---|---|---|
| Dihydropyridazine formation | Diketone + hydrazine derivative + reflux | Cyclization to form core |
| Piperidine alkylation | Piperidine derivative + methylating agent | Methylene bridge attachment |
| Triazole substitution | 1H-1,2,4-triazole + base (e.g., Et₃N) | Substitution at C6 position |
| Purification | Column chromatography, HPLC, crystallization | Isolate pure product |
Characterization Techniques
-
NMR spectroscopy : Confirms structural connectivity (e.g., coupling patterns in ¹H NMR, chemical shifts in ¹³C NMR).
-
Mass spectrometry : Validates molecular weight and isotopic distribution.
-
HPLC : Ensures purity and quantifies yield.
Analogous Reaction Insights
From related compounds (e.g., PubChem CID 59453105 ), similar triazole-substituted heterocycles are synthesized using:
-
Schiff base cyclization with thioamides or hydrazines.
-
Coupling reactions involving triazole derivatives and β-ketonitriles.
These methods align with the proposed pathways for the target compound.
Pharmacological Relevance
While not directly covered in the search results, heterocycles like this compound are often studied for biological activity (e.g., antimicrobial, antiviral, or kinase inhibition). The triazole and pyrazine groups may contribute to binding affinity via hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Table 1: Structural Comparison of Target Compound and Analogues
Key Observations :
Core Variations: The target compound and the oxadiazole analogue share a pyridazinone core, while the diazino-pyrazinone analogue has a fused bicyclic system.
Substituent Impact: The target’s piperidine-pyrazine group introduces spatial bulk, which could influence blood-brain barrier penetration. Ethyl and pyridin-triazolyl groups in the diazino-pyrazinone analogue may enhance lipophilicity compared to the target’s piperidine substituent. Oxadiazole in vs. triazole in the target: Oxadiazole’s higher electronegativity may improve metabolic stability but reduce hydrogen-bonding capacity.
Hypothetical Physicochemical Properties
Table 2: Estimated Molecular Properties
Implications :
- The target compound’s moderate LogP suggests balanced solubility and membrane permeability.
- The diazino-pyrazinone analogue has higher molecular weight and LogP, which may limit bioavailability.
- The oxadiazole analogue exhibits lower molecular weight and LogP, favoring renal clearance.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing this compound, and how can intermediates be characterized?
- Answer : The compound's synthesis can be approached via multi-step protocols involving coupling reactions of triazole and pyridazine precursors. For example, similar triazine derivatives are synthesized by refluxing intermediates in ethanol/acetic acid, followed by purification via column chromatography . Key intermediates (e.g., pyrazol-4-yl derivatives) should be characterized using -NMR, -NMR, and HRMS to confirm structural integrity .
Q. How should researchers optimize reaction conditions to improve yield and purity?
- Answer : Reaction parameters such as temperature, solvent polarity, and catalyst choice significantly impact yield. For instance, highlights the use of ethanol with concentrated HCl or sodium acetate to achieve cyclization. Kinetic studies under varying temperatures (e.g., 60–100°C) and monitoring via TLC/HPLC are recommended to identify optimal conditions .
Q. What safety precautions are critical during synthesis and handling?
- Answer : The compound’s piperidine and triazole moieties may pose reactivity risks. Follow protocols for handling air-sensitive intermediates (e.g., under nitrogen) and use PPE to avoid exposure to irritants. Storage at –20°C in inert atmospheres is advised to prevent degradation .
Advanced Research Questions
Q. How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?
- Answer : Discrepancies between solution-phase (NMR) and solid-state (X-ray) data may arise from conformational flexibility. For example, used single-crystal X-ray diffraction to resolve ambiguities in triazole-pyridazine orientation, confirming a planar geometry. Pair computational methods (DFT) with experimental data to validate dynamic behavior .
Q. What strategies are effective for evaluating structure-activity relationships (SAR) of this compound?
- Answer : Modify substituents on the pyrazine and triazole rings systematically. For instance, replace the 3-methyl group on pyrazine with halogens or bulky substituents and assess binding affinity via in vitro assays (e.g., enzyme inhibition). demonstrated SAR using substituted pyrazolines to correlate electronic effects with biological activity .
Q. How can computational modeling guide the design of derivatives with enhanced stability?
- Answer : Molecular dynamics simulations can predict metabolic stability by analyzing interactions with cytochrome P450 enzymes. Docking studies (e.g., AutoDock Vina) into target proteins (e.g., kinases) help prioritize derivatives with optimal binding pockets. emphasizes integrating DFT calculations to assess redox stability of heterocyclic cores .
Q. What analytical methods are suitable for detecting degradation products under stress conditions?
- Answer : Use forced degradation studies (acid/base, oxidative, thermal) followed by LC-MS/MS to identify degradation pathways. For example, applied HPLC-PDA to track hydrolytic cleavage of pyridazinone rings, revealing pH-dependent instability .
Methodological Guidance for Data Interpretation
Q. How should researchers address low reproducibility in biological assays?
- Answer : Ensure batch-to-batch consistency in compound purity (≥95% by HPLC) and validate assay conditions (e.g., buffer pH, cell line viability). used triplicate experiments with positive/negative controls to mitigate variability in pharmacological testing .
Q. What techniques validate the compound’s interaction with biological targets?
- Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity. For intracellular targets, fluorescence polarization assays with labeled ligands (e.g., FITC derivatives) are effective. ’s crystallographic data provided atomic-level insights into triazole-protein interactions .
Tables for Key Data
Table 1 : Example Synthetic Optimization Parameters
| Parameter | Condition Range | Optimal Value | Reference |
|---|---|---|---|
| Temperature | 60–100°C | 80°C | |
| Solvent System | Ethanol/AcOH vs. DCM | Ethanol + HCl (1M) | |
| Catalyst | NaOAc vs. Pd/C | NaOAc |
Table 2 : Analytical Techniques for Characterization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
